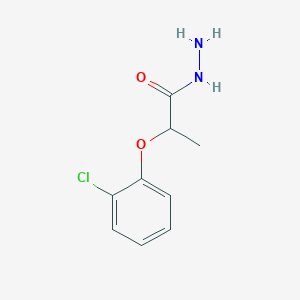

2-(2-Chlorophenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYLDTKUYDWSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392033 | |

| Record name | 2-(2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-94-7 | |

| Record name | 2-(2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-chlorophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. We will explore two primary, robust, and scalable synthetic routes, commencing from 2-(2-chlorophenoxy)propanoic acid. Each pathway is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis. All protocols are designed as self-validating systems, ensuring reproducibility and high purity of the final product. This document is grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

2-(2-Chlorophenoxy)propanohydrazide and its derivatives are part of the broader class of aryloxyphenoxypropionate compounds, which have been investigated for various biological activities. The hydrazide functional group is a crucial pharmacophore in many medicinally important compounds, exhibiting a wide range of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The synthesis of novel hydrazide-hydrazone derivatives is an active area of research in the quest for new therapeutic agents.[1][2][3] A reliable and efficient synthesis of the core hydrazide is paramount for further derivatization and biological screening.

This guide will focus on two principal synthetic strategies for 2-(2-chlorophenoxy)propanohydrazide:

-

Route A: Esterification of 2-(2-chlorophenoxy)propanoic acid followed by hydrazinolysis.

-

Route B: Conversion of 2-(2-chlorophenoxy)propanoic acid to its acid chloride, followed by reaction with hydrazine hydrate.

Synthesis Pathway A: Esterification Followed by Hydrazinolysis

This two-step pathway is a classic and widely used method for the preparation of carboxylic acid hydrazides.[4][5] It involves the initial conversion of the carboxylic acid to an ester, which then readily reacts with hydrazine hydrate to form the desired hydrazide.

Mechanistic Rationale

The initial Fischer esterification is an acid-catalyzed equilibrium reaction.[6] Using an excess of the alcohol and a dehydrating agent (like concentrated sulfuric acid) drives the equilibrium towards the formation of the ester. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Visualizing the Pathway

Caption: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide via esterification and hydrazinolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-Chlorophenoxy)propanoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)propanoic acid (0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-chlorophenoxy)propanoate.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(2-chlorophenoxy)propanoate (from the previous step) in ethanol (50 mL).

-

Reagent Addition: Add hydrazine hydrate (0.12 mol) dropwise to the solution.

-

Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.

-

Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield pure 2-(2-chlorophenoxy)propanohydrazide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 2-(2-Chlorophenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | 85-95 | - |

| 2-(2-Chlorophenoxy)propanohydrazide | C₉H₁₁ClN₂O₂ | 214.65 | 70-85 | To be determined |

Synthesis Pathway B: Acid Chloride Formation Followed by Reaction with Hydrazine

This route offers a more reactive intermediate, the acid chloride, which readily reacts with hydrazine hydrate, often at lower temperatures and with shorter reaction times compared to hydrazinolysis of esters.[7]

Mechanistic Rationale

The carboxylic acid is first converted to a highly electrophilic acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with hydrazine hydrate is a rapid nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the acid chloride, leading to the formation of the hydrazide and hydrochloric acid, which is neutralized by excess hydrazine or an added base.

Visualizing the Pathway

Caption: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide via the acid chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Chlorophenoxy)propanoyl Chloride

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-(2-chlorophenoxy)propanoic acid (0.1 mol).

-

Reagent Addition: Add thionyl chloride (0.15 mol) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Isolation: Distill off the excess thionyl chloride under reduced pressure. The crude 2-(2-chlorophenoxy)propanoyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

-

Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (0.2 mol) in dichloromethane (100 mL) and cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Dissolve the crude 2-(2-chlorophenoxy)propanoyl chloride in dichloromethane (50 mL) and add it dropwise to the hydrazine solution while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture into cold water (100 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize from ethanol to get pure 2-(2-chlorophenoxy)propanohydrazide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-(2-Chlorophenoxy)propanoyl Chloride | C₉H₈Cl₂O₂ | 219.07 | Assumed quantitative |

| 2-(2-Chlorophenoxy)propanohydrazide | C₉H₁₁ClN₂O₂ | 214.65 | 80-90 |

Characterization

The synthesized 2-(2-chlorophenoxy)propanohydrazide should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point range.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-O-C stretching (around 1250-1050 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the number of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[8]

Safety Considerations

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be carried out in a fume hood.

-

Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

-

Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

This guide has detailed two reliable and efficient synthetic pathways for the preparation of 2-(2-chlorophenoxy)propanohydrazide. Route A, involving esterification and subsequent hydrazinolysis, is a classic and robust method. Route B, proceeding through an acid chloride intermediate, is often faster and can provide higher yields. The choice of pathway may depend on the available reagents, equipment, and desired scale of the synthesis. Proper characterization and adherence to safety protocols are essential for the successful and safe synthesis of the target compound.

References

- Wipf, P. Pivaloyl hydrazide. Organic Syntheses.

- Smith, A. B., et al. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed.

- Khan, I., et al. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.

- (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

- Trofimov, B. A., et al. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)

- (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.

- A new procedure for preparation of carboxylic acid hydrazides. PubMed.

- (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- Propanoic acid, 2,2-dimethyl-3-hydroxy-, ((2-chlorophenyl)methylene)hydrazide, (E). PubChem.

- Synthesis process of 2-hydrazinopyridine derivative.

- (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.

- A New Procedure for Preparation of Carboxylic Acid Hydrazides.

- Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.

- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central.

Sources

- 1. jchr.org [jchr.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(2-Chlorophenoxy)propanohydrazide

This document provides a comprehensive, in-depth exploration of the crystal structure analysis of 2-(2-chlorophenoxy)propanohydrazide. As a compound of interest within the broader class of chlorophenoxy derivatives, which are recognized for their diverse biological activities, a detailed understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design.[1] This guide will navigate the critical path from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, culminating in a thorough analysis of the structural data.

The Foundation: Synthesis and Crystallization

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals—a crucial prerequisite for successful X-ray diffraction analysis.

Synthetic Pathway

The synthesis of 2-(2-chlorophenoxy)propanohydrazide is conceptually rooted in the derivatization of its parent carboxylic acid, 2-(2-chlorophenoxy)propanoic acid.[2] A common and efficient synthetic route involves a two-step process: esterification followed by hydrazinolysis.

Experimental Protocol: Synthesis

-

Esterification: The initial step involves the conversion of 2-(2-chlorophenoxy)propanoic acid to its corresponding ethyl or methyl ester. This is typically achieved via Fischer esterification, refluxing the carboxylic acid in an excess of the appropriate alcohol (e.g., ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate, often in an alcoholic solvent. This nucleophilic acyl substitution reaction displaces the alkoxy group to form the desired hydrazide. The product, being less soluble, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

Caption: Synthetic route to 2-(2-chlorophenoxy)propanohydrazide.

The Art of Crystal Growth

The quality of the crystal is paramount for a successful diffraction experiment. For small organic molecules like 2-(2-chlorophenoxy)propanohydrazide, slow evaporation of a saturated solution is a widely employed and effective crystallization technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. A trial-and-error approach with various solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) is often necessary.

-

Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if required, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left in a loosely covered vial or beaker at a constant temperature. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of well-ordered single crystals over several days.

Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is selected, mounted, and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield the data required for structure solution.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting and Centering: A visually clear and well-formed crystal is mounted on a goniometer head.

-

Data Acquisition: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Direct methods are commonly used to solve the phase problem for small molecules, providing an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The atomic model is refined using a least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions.

Caption: Workflow for single-crystal X-ray structure determination.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information regarding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions. While a specific structure for the title compound is not publicly available, we can infer its likely structural characteristics based on related molecules.[3][4][5][6]

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic data for 2-(2-chlorophenoxy)propanohydrazide, based on typical values for small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Exemplary) |

| Empirical formula | C₉H₁₁ClN₂O₂ |

| Formula weight | 214.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |

| Volume | 1028 ų |

| Z | 4 |

| Density (calculated) | 1.389 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation and Geometry

The molecular structure would reveal the conformation of the propanohydrazide chain relative to the 2-chlorophenyl ring. The torsion angles around the ether linkage and the C-C and C-N bonds of the side chain would define the overall shape of the molecule in the solid state. Bond lengths and angles are expected to be within the standard ranges for similar chemical fragments.

Supramolecular Assembly via Intermolecular Interactions

A key aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, which dictate the packing of molecules in the crystal lattice. For 2-(2-chlorophenoxy)propanohydrazide, the hydrazide moiety is expected to be a primary driver of the supramolecular assembly through hydrogen bonding.[7]

Specifically, the N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks. Intramolecular hydrogen bonds are also a possibility, influencing the molecular conformation.[5][6]

Caption: Schematic of a potential intermolecular hydrogen bond.

Conclusion and Future Directions

This technical guide has outlined the comprehensive process for the crystal structure analysis of 2-(2-chlorophenoxy)propanohydrazide, from synthesis to the detailed interpretation of the structural data. Although a specific crystal structure is not yet reported in the public domain, the methodologies and expected outcomes described herein provide a robust framework for such an investigation.

The elucidation of the precise three-dimensional structure of this and related compounds is a critical step in understanding their chemical properties and biological activities. This structural knowledge can inform the design of more potent and selective analogues for various applications, including drug discovery and development.

References

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved January 25, 2026, from [Link]

-

New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Propanoic acid, 2-(2-chlorophenoxy)-. (n.d.). NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. (2019). Advances in X-Ray Analysis. Cambridge Core. Retrieved January 25, 2026, from [Link]

-

(PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

(PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. Retrieved January 25, 2026, from [Link]

-

(PDF) Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]

- 3. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)propanohydrazide and its Analogues: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide and hydrazone chemical scaffolds are foundational in medicinal chemistry, contributing to a wide array of therapeutic agents. Within this broad class, 2-(2-Chlorophenoxy)propanohydrazide and its analogues represent a promising area for the development of novel drugs with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of this compound class. It is designed to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents, offering insights into the chemical space and potential mechanisms of action of these versatile molecules.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

Hydrazides and their derivatives, hydrazones, are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral properties.[1] The presence of the azometine proton (-NHN=CH-) in hydrazones makes them a critical class of compounds for new drug development.[2] The 2-(2-chlorophenoxy)propanohydrazide core combines the established biological relevance of the phenoxyacetic acid moiety with the versatile hydrazide functional group. Phenoxyacetic acid derivatives themselves are recognized for their therapeutic potential, including antibacterial and anti-inflammatory effects.[3][4] This guide will delve into the synthesis of this core structure and its analogues, explore their biological activities with a focus on antimicrobial and anticancer potential, and discuss the underlying mechanisms of action.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide and its Analogues

The synthesis of 2-(2-Chlorophenoxy)propanohydrazide and its analogues is a multi-step process that begins with the synthesis of the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. The resulting hydrazide can then be further reacted with various aldehydes or ketones to generate a library of hydrazone analogues.

Synthesis of the Precursor: 2-(2-Chlorophenoxy)propanoic Acid

The key precursor, 2-(2-chlorophenoxy)propanoic acid, is synthesized via the reaction of 2-chlorophenol with 2-chloropropanoic acid.[5] This reaction is a nucleophilic substitution where the phenoxide ion, generated from the phenol in the presence of a base, attacks the electrophilic carbon of 2-chloropropanoic acid.

General Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

The conversion of the carboxylic acid to the hydrazide typically proceeds through an ester intermediate. The general synthetic route is outlined below:

Step 1: Esterification of 2-(2-Chlorophenoxy)propanoic Acid

The carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, to facilitate the subsequent reaction with hydrazine. This can be achieved by refluxing the acid in the presence of an alcohol (e.g., ethanol) and a catalytic amount of a strong acid, such as sulfuric acid.[6]

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form the desired 2-(2-Chlorophenoxy)propanohydrazide. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[7]

Synthesis of Hydrazone Analogues

The synthesized 2-(2-Chlorophenoxy)propanohydrazide serves as a versatile intermediate for the creation of a diverse library of hydrazone analogues. This is achieved through the condensation reaction of the hydrazide with various aromatic or heterocyclic aldehydes and ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol.[8]

Detailed Experimental Protocol: General Synthesis of Hydrazone Analogues

-

Dissolve 1 equivalent of 2-(2-Chlorophenoxy)propanohydrazide in a suitable volume of ethanol.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

-

Add 1.1 equivalents of the desired aldehyde or ketone to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified hydrazone.[9]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of all protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

-

Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the proposed structure.[10]

Biological Activities of 2-(2-Chlorophenoxy)propanohydrazide and its Analogues

The biological activities of this class of compounds are diverse, with significant potential in antimicrobial and anticancer applications. The specific activity is often modulated by the nature of the substituents on the aromatic rings.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[11] The antimicrobial activity of these compounds is influenced by the substituents on the aromatic rings. For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The presence of electron-withdrawing or electron-donating groups can significantly alter the antimicrobial spectrum and potency.

Table 1: Representative Antimicrobial Activity of Related Hydrazide Derivatives

| Compound Class | Test Organism | Activity | Reference |

| 2-Hydroxy Benzyl Hydrazides | S. aureus | Zone of inhibition up to 2.0 cm | [6] |

| 2-Hydroxy Benzyl Hydrazides | E. coli | Zone of inhibition up to 2.1 cm | [6] |

| Thiazole-Hydrazones | Multidrug-resistant S. aureus | MIC > 256 µg/mL | [9] |

Experimental Protocol: Agar Disc Diffusion Assay for Antibacterial Screening

-

Prepare a bacterial suspension of the test organism with a standardized turbidity.

-

Evenly spread the bacterial suspension on the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[6]

Anticancer Activity

Hydrazide and hydrazone derivatives have also emerged as promising candidates for anticancer drug development. Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For example, certain hydroxylated biphenyl compounds, which share structural similarities with some hydrazone analogues, have demonstrated potent anticancer activity against melanoma cells with IC₅₀ values in the low micromolar range.[6] The anticancer activity is highly dependent on the substitution pattern of the aromatic rings.

Table 2: Representative Anticancer Activity of Related Compounds

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 | [6] |

| 2-Chloro-acetamides | Jurkat (T-cell leukemia) | Significant cytotoxicity | |

| 2-Chloro-acetamides | MDA-MB-231 (Breast cancer) | Significant cytotoxicity |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action

The precise mechanism of action for 2-(2-Chlorophenoxy)propanohydrazide and its analogues is not yet fully elucidated and is likely dependent on the specific analogue and the biological system being studied. However, based on the known activities of related compounds, several potential mechanisms can be proposed.

Antimicrobial Mechanism of Action

The antimicrobial action of hydrazone derivatives may involve multiple targets. One proposed mechanism is the inhibition of essential microbial enzymes. The chelation of metal ions required for enzyme function is another potential mechanism. Furthermore, these compounds may disrupt the integrity of the microbial cell membrane, leading to cell death.

Anticancer Mechanism of Action

The anticancer effects of this class of compounds are likely multifaceted. Potential mechanisms include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Hydrazone derivatives have been shown to induce apoptosis through the activation of caspases and cleavage of PARP.[6]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. For instance, some related compounds cause an arrest in the G2/M phase of the cell cycle.[6]

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell survival and proliferation, such as kinases and histone deacetylases, is another plausible mechanism.

-

Interaction with DNA: Some hydrazone complexes have been shown to interact with DNA, potentially interfering with replication and transcription.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(2-Chlorophenoxy)propanohydrazide analogues is highly dependent on the nature and position of substituents on the aromatic rings. While a comprehensive SAR study for this specific class is yet to be published, general trends can be inferred from related compound series:

-

Substitution on the Phenoxy Ring: The presence and position of the chloro group on the phenoxy ring are likely to influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

-

Substitution on the Benzylidene Ring (for Hydrazones): The electronic nature of substituents on the benzylidene moiety of hydrazone analogues can significantly impact their biological activity. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, chloro) can modulate the potency and spectrum of activity.

-

Steric Factors: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding to a target protein.

Future Directions and Conclusion

2-(2-Chlorophenoxy)propanohydrazide and its analogues represent a promising and underexplored area of chemical space for the development of new therapeutic agents. Future research should focus on:

-

Synthesis of Diverse Libraries: The synthesis and screening of a broad range of analogues with diverse substitutions on both aromatic rings will be crucial for identifying lead compounds with enhanced potency and selectivity.

-

Elucidation of Specific Mechanisms of Action: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by these compounds. This will facilitate rational drug design and optimization.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

References

-

Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]

-

Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). ScienceRise: Pharmaceutical Science. Retrieved January 25, 2026, from [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. Retrieved January 25, 2026, from [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Journal of Sulfur Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. Retrieved January 25, 2026, from [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PLOS ONE. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). Molecules. Retrieved January 25, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). Molecules. Retrieved January 25, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR. Retrieved January 25, 2026, from [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Applicable Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PLOS ONE. Retrieved January 25, 2026, from [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 25, 2026, from [Link]

-

Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

A review on biological activities and chemical synthesis of hydrazide derivatives. (n.d.). Mini-Reviews in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]

-

5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. eu-opensci.org [eu-opensci.org]

- 2. jetir.org [jetir.org]

- 3. journals.plos.org [journals.plos.org]

- 4. jchr.org [jchr.org]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 11. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Methodological & Application

Application Notes and Protocols: Dissolving 2-(2-Chlorophenoxy)propanohydrazide for In Vitro Studies

Introduction

This document provides a detailed protocol for the solubilization of 2-(2-Chlorophenoxy)propanohydrazide for use in a variety of in vitro research applications. Due to the limited publicly available data on the physicochemical properties of this specific hydrazide compound, this guide synthesizes information from structurally related chlorophenoxy acids and general best practices for preparing hydrazide-hydrazone compounds for biological assays. The primary challenge with compounds of this class is often poor aqueous solubility, necessitating the use of organic solvents to create concentrated stock solutions suitable for dilution in aqueous cell culture media or assay buffers.

The protocols outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results. Emphasis is placed on the rationale behind solvent selection, step-by-step procedures for dissolution and storage, and critical considerations for experimental design, including vehicle controls.

Physicochemical Properties and Solvent Selection Rationale

For in vitro studies, the choice of solvent is critical as it must dissolve the compound without interfering with the biological assay or exhibiting cytotoxicity at its final working concentration. The most commonly used solvents for such purposes are dimethyl sulfoxide (DMSO), ethanol, and methanol[3][4].

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for a broad range of organic compounds in biological research. It is miscible with water, which facilitates the dilution of stock solutions into aqueous media. However, it is important to note that DMSO can have biological effects and may be toxic to cells at higher concentrations[4][5]. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%[3].

-

Ethanol: Ethanol is another common solvent for dissolving compounds for in vitro use. Like DMSO, it is miscible with water. Studies on the synthesis of novel hydrazide-hydrazone compounds frequently utilize ethanol as a solvent[6][7][8]. It is generally less toxic than DMSO, but can still impact cellular processes at higher concentrations.

Based on this information, DMSO is recommended as the primary solvent for creating a high-concentration stock solution of 2-(2-Chlorophenoxy)propanohydrazide due to its strong solubilizing power for related structures. Ethanol can be considered as an alternative.

Safety Precautions

Prior to handling 2-(2-Chlorophenoxy)propanohydrazide, it is essential to consult the Safety Data Sheet (SDS) if available. Based on the hazard classifications of related compounds such as 2-chlorophenol and various chlorophenoxy acids, appropriate personal protective equipment (PPE) should be worn[9][10][11]. This includes:

-

Safety goggles to protect from eye contact.

-

Chemical-resistant gloves.

-

A lab coat.

Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes and prevent skin contact[12].

Protocol for Preparation of Stock Solutions

This protocol details the steps for preparing a concentrated stock solution of 2-(2-Chlorophenoxy)propanohydrazide.

Materials:

-

2-(2-Chlorophenoxy)propanohydrazide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of 2-(2-Chlorophenoxy)propanohydrazide powder using an analytical balance. Perform this in a fume hood to avoid inhalation.

-

Solvent Addition: Transfer the weighed powder to a sterile vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution: Vortex the vial for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication for a short period may also facilitate dissolution.

-

Sterilization: If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow and Considerations

The following diagram illustrates the general workflow for using the 2-(2-Chlorophenoxy)propanohydrazide stock solution in an in vitro experiment.

Caption: Workflow for preparing and using 2-(2-Chlorophenoxy)propanohydrazide in in vitro studies.

Working Solution Preparation:

To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells and does not interfere with the assay. A final DMSO concentration of less than 0.5% is generally recommended[3].

Vehicle Control:

It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the 2-(2-Chlorophenoxy)propanohydrazide. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates upon dilution in aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the final DMSO concentration slightly (while staying within non-toxic limits).- Prepare a more dilute stock solution and add a larger volume to the final assay (ensure the final DMSO concentration remains low).- Test alternative solvents like ethanol for better compatibility with your aqueous system. |

| Inconsistent results between experiments. | - Repeated freeze-thaw cycles of the stock solution leading to compound degradation.- Inaccurate pipetting during dilution. | - Use single-use aliquots of the stock solution.- Ensure proper calibration and use of pipettes. |

| Observed effects in the vehicle control group. | The final DMSO concentration is too high and is causing cellular stress or toxicity. | - Reduce the final concentration of DMSO in all samples.- Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell line or assay. |

References

- HPC Standards GmbH. (2026, January 17). Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18703, 2-(4-Chlorophenoxy)propionic acid.

- Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC - NIH.

- Gul, H. I., et al. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol.

- Gul, H. I., et al. (2024, April 26). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.

- Sigma-Aldrich. (n.d.). 4-Chlorophenoxyacetic acid plant cell culture tested, BioReagent, crystalline.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. NIST WebBook.

- Popova, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.

- ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.

- Strzelczyk, A., et al. (n.d.). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH.

- Smith, C. J., et al. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed.

- NovoPro Bioscience Inc. (n.d.). Material Safety Data Sheet.

- Yılgör, H., et al. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.

- Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

Sources

- 1. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. novoprolabs.com [novoprolabs.com]

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide Derivatives for Drug Discovery: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(2-chlorophenoxy)propanohydrazide derivatives. These compounds represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides insights into the structure-activity relationships that are crucial for rational drug design. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide moiety (-CONHNH2) is a key pharmacophore found in a variety of medicinally important compounds.[1] Its ability to form hydrogen bonds and chelate metals contributes to its diverse biological activities.[1] Hydrazide derivatives have been extensively studied and have shown a wide spectrum of pharmacological effects, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][3][4] The incorporation of a 2-chlorophenoxy propanoic acid backbone introduces additional structural features that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazide derivatives. The chlorine atom can influence lipophilicity and metabolic stability, while the phenoxypropanoic acid moiety provides a flexible linker for further derivatization, allowing for the exploration of a broad chemical space in the quest for novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of 2-(2-chlorophenoxy)propanohydrazide derivatives is a multi-step process that begins with the synthesis of the core intermediate, 2-(2-chlorophenoxy)propanoic acid. This is followed by esterification and subsequent hydrazinolysis to yield the parent hydrazide. The final step involves the derivatization of the hydrazide to generate a library of compounds for biological screening.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic strategy. The target derivatives are disconnected at the hydrazone or amide bond, leading back to the key 2-(2-chlorophenoxy)propanohydrazide intermediate. This intermediate is further retrosynthetically cleaved to its corresponding ester, which in turn originates from 2-(2-chlorophenoxy)propanoic acid and an appropriate alcohol. The propanoic acid itself can be synthesized from 2-chlorophenol and 2-chloropropanoic acid.

Caption: Retrosynthetic analysis of 2-(2-chlorophenoxy)propanohydrazide derivatives.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Synthesis of 2-(2-Chlorophenoxy)propanoic Acid (Intermediate 1)

This synthesis is a classic example of a Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an α-halo acid.

Protocol:

-

Preparation of Sodium 2-Chlorophenoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 eq.) in a suitable solvent such as ethanol or methanol.

-

Reaction with Sodium Hydroxide: To this solution, add a stoichiometric equivalent of sodium hydroxide (1 eq.) and stir the mixture at room temperature until a clear solution of sodium 2-chlorophenoxide is formed.

-

Nucleophilic Substitution: Slowly add 2-chloropropanoic acid (1 eq.) to the reaction mixture.[5]

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the crude 2-(2-chlorophenoxy)propanoic acid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis of Alkyl 2-(2-Chlorophenoxy)propanoate (Intermediate 2)

Esterification of the carboxylic acid is a crucial step to activate the carbonyl group for the subsequent reaction with hydrazine. Fischer-Speier esterification is a common and effective method.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-chlorophenoxy)propanoic acid (1 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[6]

-

Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography if necessary.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide (Intermediate 3)

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Protocol:

-

Reaction Mixture: Dissolve the alkyl 2-(2-chlorophenoxy)propanoate (1 eq.) in a suitable solvent like ethanol.[7]

-

Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.[8]

-

Reflux: Reflux the reaction mixture for 8-12 hours.[8] The formation of a solid precipitate often indicates the progress of the reaction.

-

Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the hydrazide.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(2-chlorophenoxy)propanohydrazide.

Synthesis of 2-(2-Chlorophenoxy)propanohydrazide Derivatives (Target Compounds)

The versatile hydrazide intermediate can be readily converted into a variety of derivatives, most commonly through condensation with aldehydes or ketones to form hydrazones, or acylation with acyl chlorides or anhydrides to form N-acylhydrazides.

3.4.1. General Protocol for Hydrazone Synthesis

-

Dissolution: Dissolve 2-(2-chlorophenoxy)propanohydrazide (1 eq.) in a suitable solvent like ethanol or glacial acetic acid.

-

Aldehyde/Ketone Addition: Add a slight excess (1.1 eq.) of the desired aldehyde or ketone to the solution.

-

Catalysis: Add a few drops of a catalytic amount of glacial acetic acid if not already used as the solvent.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate usually indicates product formation.

-

Isolation and Purification: Cool the reaction mixture, filter the precipitated solid, wash with a small amount of cold ethanol, and recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.

3.4.2. General Protocol for N-Acylhydrazide Synthesis

-

Dissolution: Dissolve 2-(2-chlorophenoxy)propanohydrazide (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine or pyridine (1.2 eq.), to act as an acid scavenger.

-

Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the desired acyl chloride or anhydride (1.1 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 2-(2-chlorophenoxy)propanohydrazide derivatives.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are recommended.

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | Single spot for pure compounds with an appropriate mobile phase. |

| Melting Point | Determine purity. | Sharp and defined melting point range for pure crystalline solids. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups. | Characteristic peaks for N-H, C=O (amide and/or hydrazone), C-O-C (ether), and C-Cl bonds.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the detailed molecular structure. | Chemical shifts and coupling constants consistent with the proposed structures.[10] |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

Exemplary Spectral Data Interpretation:

-

¹H NMR: Expect signals for aromatic protons, the methine proton of the propanoic acid moiety, the methyl group protons, and the N-H protons of the hydrazide or hydrazone group. The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration.[10]

-

¹³C NMR: Look for characteristic signals for the carbonyl carbon, aromatic carbons, the ether-linked carbon, and the aliphatic carbons of the propanoic acid backbone.[9]

-

FTIR: Key vibrational frequencies to observe include the N-H stretching (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C=N stretching of the hydrazone (around 1600-1640 cm⁻¹).[9]

Drug Discovery Applications and Future Directions

The synthesized library of 2-(2-chlorophenoxy)propanohydrazide derivatives can be screened for a variety of biological activities. Based on the known pharmacological profiles of similar hydrazide-containing compounds, potential therapeutic areas for investigation include:

-

Anticonvulsant Activity: Many hydrazide and hydrazone derivatives have shown promising anticonvulsant effects.[4][11][12] Screening in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests can identify lead compounds.[13][14]

-

Antimicrobial Activity: The hydrazide scaffold is present in several antimicrobial agents.[2] The synthesized compounds can be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Antioxidant Activity: The ability of these compounds to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2]

-

Anticancer Activity: Some phenothiazine derivatives, which share structural similarities, have demonstrated anticancer properties.[15] The cytotoxic effects of the synthesized compounds can be assessed against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies:

By systematically modifying the substituents on the aromatic ring of the aldehyde/ketone or the acyl group, valuable SAR data can be generated. This information is crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide provides a robust framework for the synthesis and evaluation of novel 2-(2-chlorophenoxy)propanohydrazide derivatives for drug discovery. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to efficiently generate compound libraries for biological screening. The versatility of the hydrazide scaffold, combined with the structural features of the 2-chlorophenoxypropanoic acid moiety, offers a promising avenue for the discovery of new therapeutic agents.

References

- Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. (2025).

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).

-

Almasir, M., et al. (2010). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 9(4), 365-373. [Link]

- CN103408454A - Preparation method of hydrazide compound. (2013).

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Kausar, N., et al. (2015). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. American-Eurasian Journal of Agricultural & Environmental Sciences, 15(12), 2479-2483. [Link]

-

Reitzel, L. A. (2005). The synthesis of dichlorprop. ResearchGate. [Link]

-

Kumar, S., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 423-429. [Link]

-

Pattan, S. R., et al. (2010). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 2(1), 231-237. [Link]

- Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. (2014). Research and Reviews: Journal of Chemistry. [No Valid URL Available]

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).

-

Figure 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

(+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]

-

Szafrański, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5643. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. (2019). Magnetic Resonance in Chemistry, 57(10), 787-795. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2015). Der Pharma Chemica. [No Valid URL Available]

-

SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. (2022). The Journal of Organic Chemistry, 87(10), 6869–6878. [Link]

- Process for the preparation of 2-chloropropionic acid. (1988).

-

A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 929–936. [Link]

-

Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Journal of Al-Nahrain University, 20(1), 58-70. [Link]

-

Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. [Link]

-

Mecoprop. PubChem. [Link]

Sources

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. jchr.org [jchr.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inglomayor.cl [inglomayor.cl]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)propanohydrazide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)propanohydrazide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help improve the yield and purity of your synthesis.

Introduction

2-(2-Chlorophenoxy)propanohydrazide is a hydrazide derivative of the corresponding phenoxypropanoic acid. The synthesis of hydrazides is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of various heterocyclic compounds and other biologically active molecules. The most common and direct route to this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(2-chlorophenoxy)propanoic acid. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide addresses common issues and provides practical solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-(2-Chlorophenoxy)propanohydrazide?

A1: The most common and efficient starting material is the corresponding ester, either methyl 2-(2-chlorophenoxy)propanoate or ethyl 2-(2-chlorophenoxy)propanoate. These esters can be synthesized from 2-(2-chlorophenoxy)propanoic acid through Fischer esterification or by reacting the acid with a chlorinating agent like thionyl chloride followed by the addition of the corresponding alcohol.

Q2: What is the general reaction scheme for the synthesis?

A2: The synthesis is a nucleophilic acyl substitution reaction where the ester is reacted with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy or ethoxy) and the formation of the hydrazide.

Q3: Why is an excess of hydrazine hydrate typically used?

A3: Using a molar excess of hydrazine hydrate helps to drive the reaction to completion by ensuring that the ester is the limiting reagent. This is particularly important as the reaction is often an equilibrium process. A common molar ratio of ester to hydrazine hydrate is 1:1.2 to 1:1.5.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is commonly carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most often ethanol or methanol.[1] Reaction times can vary from a few hours to overnight, and progress can be monitored by Thin Layer Chromatography (TLC).

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. You can spot the starting ester, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the hydrazide) indicates the progression of the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(2-Chlorophenoxy)propanohydrazide.

Problem 1: Low or No Product Yield

| Potential Cause | Explanation & Solution |

| Incomplete Reaction | The reaction may not have reached completion. Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. You can also try increasing the reaction temperature to the reflux temperature of the chosen solvent. |

| Insufficient Hydrazine Hydrate | An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester. Solution: Ensure you are using a molar excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).[1] |

| Poor Quality Reagents | Impurities in the starting ester or old/degraded hydrazine hydrate can inhibit the reaction. Solution: Use freshly distilled or high-purity starting materials. Ensure the hydrazine hydrate is of good quality. |

| Hydrolysis of the Ester | If there is water present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. |

Problem 2: Formation of a Significant Amount of Side Product

| Potential Cause | Explanation & Solution |

| Formation of 1,2-Diacylhydrazide | A common side product is the 1,2-diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine. This is more prevalent when the concentration of the ester is high relative to hydrazine. Solution: Add the ester dropwise to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the addition, minimizing the formation of the diacylhydrazide.[2] |

| Decomposition of Hydrazine | Hydrazine can decompose at high temperatures, especially in the presence of certain metal ions. Solution: Avoid excessively high temperatures and ensure your reaction vessel is clean. While reflux is common, prolonged heating at very high temperatures should be avoided if possible. |

Problem 3: Difficulty in Product Purification

| Potential Cause | Explanation & Solution |

| Product is an Oil or Gummy Solid | The crude product may not crystallize easily due to the presence of impurities or residual solvent. Solution: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification and remove non-polar impurities. If the product remains an oil, purification by column chromatography may be necessary. |

| Poor Recovery from Recrystallization | Choosing an inappropriate solvent system for recrystallization can lead to significant product loss. Solution: Perform small-scale solvent screening to find an optimal solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for hydrazides include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane. |